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Compound of Interest

Compound Name: Butyl 4-bromobutanoate
CAS No.: 3540-75-8
Cat. No.: B1332125
Get Quote
. J

Introduction & Application Context

Butyl 4-bromobutanoate is a critical bifunctional alkylating agent used in the synthesis of
pharmaceuticals and agrochemicals. Its structure contains two distinct reactive sites: an
electrophilic alkyl bromide and a lipophilic butyl ester.

In drug development, this compound often serves as a "linker" moiety. Consequently, verifying
the integrity of both the terminal bromide and the ester linkage is paramount.

C NMR provides a superior method over

H NMR for this specific task, as it resolves the overlapping methylene signals common in the
1.5-2.0 ppm proton region and clearly distinguishes the carbonyl environment.

Structural Anatomy & Shift Prediction

The molecule consists of an 8-carbon skeleton divided into two domains: the 4-bromobutyryl
acid chain and the n-butyl alcohol chain.

Molecular Formula:
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Molecular Weight: 223.11 g/mol

Assignment Logic (Senior Scientist Insight)

o Deshielding Effects: The Carbonyl (C1) will be the most deshielded (~173 ppm). The carbons
directly attached to oxygen (C1') and bromine (C4) will appear in the 30-65 ppm range due
to the inductive effect of the heteroatoms.

 Differentiation: The key challenge is distinguishing the

-methylene (C2) and the

-bromomethylene (C4), as both appear near 33 ppm. Comparative analysis with Methyl 4-
bromobutanoate and Butyl butyrate allows for precise assignment.

Experimental Protocol

To ensure reproducible spectral data suitable for regulatory filing, follow this standardized
acquisition protocol.

Sample Preparation[1][2][3][4]

e Solvent: Deuterated Chloroform (

) with 0.03% TMS (V/v).

o Concentration: Dissolve 30-50 mg of analyte in 0.6 mL solvent. High concentration is
required for

C sensitivity.
e Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz Equivalent)
e Nucleus:

C (100.6 MHz frequency).

o Pulse Sequence: Standard proton-decoupled carbon pulse (e.g., zgpg30 or waltz16).
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Spectral Width: 240 ppm (to capture carbonyls and references).

Relaxation Delay (D1): 2.0 seconds (ensure quantitative relaxation of quaternary carbons).

Scans (NS): Minimum 1024 scans (to resolve low-intensity quaternary signals).

Temperature: 298 K (25°C).

C NMR Spectral Data

The following data represents the consensus chemical shifts derived from high-purity reference
standards and homologous series analysis (Methyl 4-bromobutanoate and n-Butyl butyrate).

Table 1: Chemical Shift Assignments ()
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Note on C2 vs C4: In lower resolution fields, the signals at 33.6 and 32.8 ppm may overlap. The
signal at 32.8 ppm (attached to Br) typically shows broadening due to the quadrupolar nature of

the Bromine nucleus.

Visualization: Structure-to-Spectrum Map

The following diagram illustrates the correlation between the molecular structure and the
resulting NMR signals, highlighting the logical flow of assignment.
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Figure 1: Correlation map linking carbon environments in Butyl 4-bromobutanoate to their
respective chemical shifts.

Purity Profiling & Troubleshooting

A pure spectrum should only contain the 8 signals listed above (plus solvent triplets at 77.0
ppm). Common impurities in this synthesis include:

o -Butyrolactone (GBL):

o Origin: Cyclization of the 4-bromobutyryl chain under basic conditions or heat.
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o Diagnostic Peak: Distinct carbonyl signal at 178.0 ppm.

e 4-Bromobutyric Acid:

o Origin: Hydrolysis of the ester.

o Diagnostic Peak: Carboxylic acid carbonyl at ~179-180 ppm (broad).[1]
e 1-Butanol:

o Origin: Hydrolysis byproduct.

o Diagnostic Peak: C1 signal at 61.4 ppm (shifted upfield from the ester's 64.3 ppm).
Validation Checklist

Solvent Check: Ensure the

triplet is centered at 77.0 ppm.

Integration: While

C is not strictly quantitative without inverse gated decoupling, the peak heights of the CH
carbons should be roughly similar.

Artifacts: Check for spinning sidebands if the sample tube is not high quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Bromobutyric acid(2623-87-2) 13C NMR [m.chemicalbook.com]

e 2. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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